1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene is a halogenated aromatic compound featuring a benzene ring substituted with three distinct functional groups: a 3-chloropropyl chain, a difluoromethoxy group (-OCHF₂), and a fluorine atom. The structural arrangement positions the chloropropyl group at position 1 (para to the fluorine), the difluoromethoxy group at position 3 (meta to fluorine), and the fluorine at position 4 (para to chloropropyl) based on IUPAC numbering conventions.
- Molecular formula: Likely C₁₀H₁₀ClF₃O (inferred from , which describes a brominated analog, C₁₀H₁₀BrClF₂O).
- Physicochemical properties: Predicted boiling point ≈290–300°C and density ~1.5 g/cm³, extrapolated from the brominated analog .
- Synthesis: Potential routes involve Friedel-Crafts alkylation or nucleophilic substitution reactions using intermediates like (3-chloropropyl)magnesium chloride, as seen in analogous syntheses (e.g., 1-(3-chloropropoxy)-4-fluorobenzene in ).
Properties
Molecular Formula |
C10H10ClF3O |
|---|---|
Molecular Weight |
238.63 g/mol |
IUPAC Name |
4-(3-chloropropyl)-2-(difluoromethoxy)-1-fluorobenzene |
InChI |
InChI=1S/C10H10ClF3O/c11-5-1-2-7-3-4-8(12)9(6-7)15-10(13)14/h3-4,6,10H,1-2,5H2 |
InChI Key |
PXVPBQBQSCDLHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)OC(F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropylbenzene with difluoromethoxybenzene in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent such as dichloromethane. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The specific pathways involved depend on the context of its application, whether in chemical synthesis, biological studies, or pharmaceutical research.
Comparison with Similar Compounds
1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene (CAS 1806396-27-9)
- Structure : Bromine replaces chlorine on the propyl chain; additional chloro substituent at position 3.
- Properties: Higher molecular weight (299.54 g/mol vs. ~248.6 g/mol for the target compound) and density (1.503 g/cm³).
- Applications : Brominated analogs are often intermediates in pharmaceutical synthesis due to their leaving-group properties.
1-(3-Chloropropoxy)-4-fluorobenzene (CAS 1716-42-3)
- Structure : Ether linkage (-O-) instead of a propyl chain.
- Properties : Lower molecular weight (188.63 g/mol) and boiling point (~294°C predicted). The ether group reduces lipophilicity (logP ≈2.5 vs. ~3.2 for the target compound), impacting membrane permeability .
- Applications : Used in agrochemicals (e.g., flufenprox; ) and pharmaceuticals (e.g., Cisapride precursor; ).
1-(3-Chloropropyl)-4-fluorobenzene (CAS 54540-58-8)
- Structure : Lacks the difluoromethoxy group.
- Properties : Simplified electronic profile; absence of -OCHF₂ reduces electron-withdrawing effects, altering reactivity in electrophilic substitution .
- Toxicity : Similar chloropropyl derivatives are flagged for skin/eye irritation (H315, H319; ).
Physicochemical and Application Comparison
Toxicity and Handling
Biological Activity
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene is an organic compound with the molecular formula C10H10ClF3O and a molecular weight of approximately 238.63 g/mol. Its structure features a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and a fluorine atom. This unique arrangement of substituents imparts distinct chemical properties that may influence its biological activity.
The biological activity of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene is primarily mediated through its interactions with various biomolecules, including enzymes and receptors. These interactions can modulate biochemical pathways, affecting cellular signaling, metabolism, and gene expression. The presence of fluorine and chlorine atoms enhances the compound's binding affinity to biological targets, potentially leading to significant therapeutic implications.
Research Findings
Recent studies have focused on the compound's potential as a therapeutic agent. Notably, its ability to form stable complexes with enzymes suggests it may influence their activity, which could be beneficial in drug development. The following table summarizes key findings from recent research:
Case Studies
- Anticancer Activity : A study conducted by the National Cancer Institute evaluated the compound's effects on various cancer cell lines. The results indicated selective growth inhibition in leukemia (RPMI-8226) and non-small cell lung cancer (A549) cell lines at a concentration of . This suggests potential applications in oncology.
- Enzyme Interaction : Research has shown that 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene can interact with specific enzymes involved in metabolic pathways, which may alter their activity and lead to downstream effects on cellular processes .
Structural Comparisons
Several compounds share structural similarities with 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-fluorobenzene, which may provide insights into its biological activity. For instance, compounds containing trifluoromethyl groups often exhibit enhanced interactions with cellular targets due to increased membrane permeability and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
